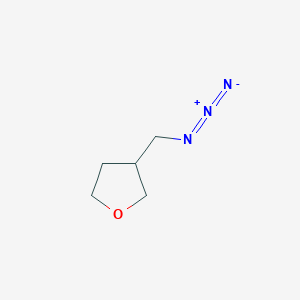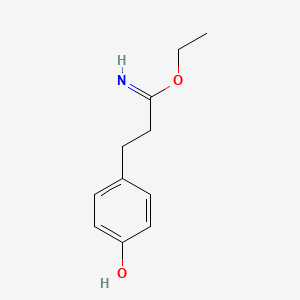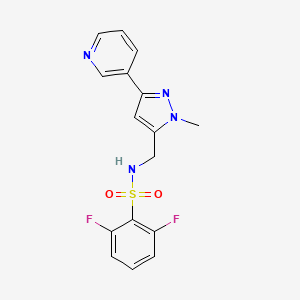
Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate" is a chemical entity that appears to be related to the field of pyrimidine chemistry. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. They are important components of nucleic acids (cytosine, thymine, and uracil) and are involved in many biological processes.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine leads to the formation of pyrrole derivatives, which are structurally related to pyrimidines . Similarly, the cyclocondensation of ethyl 3,3-diaminoacrylate with 5-acetyl-4-chloropyrimidines results in the formation of pyrido[4,3-d]pyrimidines and 6H-1,3,6,7-tetraazaphenalenes, indicating that chloro-substituted pyrimidines can undergo nucleophilic substitution reactions to yield complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various functional groups. These substitutions can significantly alter the chemical and physical properties of the molecules. For example, the introduction of a trifluoromethyl group can increase the molecule's lipophilicity and potentially its biological activity .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group, such as chlorine, on the pyrimidine ring. This is demonstrated in the synthesis of nucleophilic substitution products derived from ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate . The reactivity of the pyrimidine ring can be influenced by the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives like "Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate" are determined by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the acidity and stability of the molecule. The introduction of substituents can also influence the boiling point, melting point, solubility, and crystallinity of the compound. These properties are crucial for the compound's application in various fields, including pharmaceuticals and materials science.
科学的研究の応用
Antiviral and Antimycotic Activities
Ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates, including compounds with structures similar to Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate, have been synthesized and evaluated for their antiviral (specifically against herpes simplex virus type 1, HSV-1) and antimycotic activities. These compounds exhibit significant inhibitory activity against HSV-1 infectivity and some fungal strains, highlighting their potential as antiviral and antifungal agents (Sansebastiano et al., 1993).
Inhibition of Gene Expression
Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been identified as potent inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. This discovery points to their role in modulating gene expression, which is crucial for developing new therapeutic strategies for diseases where these transcription factors play a key role (Palanki et al., 2002).
Chemical Synthesis and Crystallography
Research into the structure and reactions of related pyrimidine derivatives offers insights into their potential for creating novel chemical entities. Studies involve examining the condensation reactions and crystal structures, providing a foundation for developing new compounds with potential applications in various fields of chemistry and material science (Campaigne et al., 1981).
Cardiotonic Activity
Novel pyrimidine derivatives, synthesized from compounds structurally related to Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate, have been evaluated for their cardiotonic activity. These studies have identified specific compounds as effective positive inotropic agents, indicating potential for the development of new treatments for heart failure and other cardiovascular conditions (Dorigo et al., 1996).
Anti-inflammatory and Anti-microbial Activities
Derivatives of Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate have been synthesized and tested for their anti-inflammatory and anti-microbial activities. These compounds show promising results, suggesting their applicability in developing new therapeutic agents for treating inflammation and microbial infections (A.S.Dongarwar et al., 2011).
特性
IUPAC Name |
ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-2-23-12(22)8-7-19-13(14(16,17)18)21-11(8)20-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSOBHXODUPUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2524514.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine](/img/structure/B2524515.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2524518.png)

![2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524520.png)


![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2524523.png)




![ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2524535.png)